molecular formula C8H4ClNOS B1314986 1,3-Benzothiazole-6-carbonyl chloride CAS No. 55439-73-1

1,3-Benzothiazole-6-carbonyl chloride

Cat. No.: B1314986
CAS No.: 55439-73-1
M. Wt: 197.64 g/mol
InChI Key: NGQVUZRWHRIRFX-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6-carbonyl chloride is a chemical compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

1,3-Benzothiazole-6-carbonyl chloride is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The mode of action of this compound involves its interaction with the DprE1 enzyme. The compound binds to the enzyme, inhibiting its function and thereby disrupting the biosynthesis of the cell wall of Mycobacterium tuberculosis . This results in the inhibition of the growth and proliferation of the bacteria.

Biochemical Pathways

The action of this compound affects the biochemical pathway involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria.

Pharmacokinetics

Benzothiazole derivatives are generally known for their stability and bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the cell wall biosynthesis pathway, leading to the death of the bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .

Biochemical Analysis

Biochemical Properties

1,3-Benzothiazole-6-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to their inhibition or activation .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of xenobiotics and endogenous compounds. These interactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. For instance, it has been found to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in the endoplasmic reticulum and mitochondria suggests a role in regulating cellular stress responses and energy metabolism .

Preparation Methods

The synthesis of 1,3-Benzothiazole-6-carbonyl chloride typically involves the reaction of 1,3-benzothiazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The general reaction scheme is as follows:

1,3-Benzothiazole+Thionyl chloride1,3-Benzothiazole-6-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{1,3-Benzothiazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 1,3-Benzothiazole+Thionyl chloride→1,3-Benzothiazole-6-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1,3-Benzothiazole-6-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, the reaction with an amine can be represented as:

1,3-Benzothiazole-6-carbonyl chloride+Amine1,3-Benzothiazole-6-amide+Hydrogen chloride\text{this compound} + \text{Amine} \rightarrow \text{1,3-Benzothiazole-6-amide} + \text{Hydrogen chloride} 1,3-Benzothiazole-6-carbonyl chloride+Amine→1,3-Benzothiazole-6-amide+Hydrogen chloride

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form 1,3-benzothiazole-6-carboxylic acid and hydrogen chloride.

  • Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride to yield 1,3-benzothiazole-6-methanol.

Comparison with Similar Compounds

1,3-Benzothiazole-6-carbonyl chloride can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with diverse applications.

Biological Activity

1,3-Benzothiazole-6-carbonyl chloride is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This compound serves as an important intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its biological activity is attributed to its ability to interact with various molecular targets, leading to significant therapeutic effects.

The compound is characterized by the presence of a carbonyl chloride functional group at the 6-position of the benzothiazole ring. This structure allows it to undergo various chemical reactions, including substitution, oxidation, and cyclization, which are essential for synthesizing derivatives with enhanced biological properties.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionProducts Formed
SubstitutionNucleophilic substitution with amines, alcohols, thiolsAmides, Esters, Thioesters
OxidationOxidation of amino groups to nitro derivativesNitro Derivatives
CyclizationFormation of fused heterocyclic systemsComplex heterocycles

Biological Activities

This compound exhibits a range of biological activities that have been explored in various studies. Notably, its derivatives have shown potential in areas such as antimicrobial, anticancer, and anticonvulsant activities.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives can exhibit significant antibacterial properties. For example, compounds derived from 2-aminobenzothiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate strong antibacterial potential; for instance, one derivative showed an MIC of 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Studies have highlighted the anticancer potential of benzothiazole derivatives. The presence of specific substituents on the benzothiazole ring can enhance antiproliferative activity against various cancer cell lines. For example, modifications at the C-6 position have been linked to increased selectivity and potency against tumor cells .

Anticonvulsant Activity

Benzothiazole derivatives have also been evaluated for their anticonvulsant properties. In a study assessing new benzothiazole derivatives combined with pyrazole moieties, certain compounds exhibited significant anticonvulsant activity in animal models, demonstrating effectiveness comparable to established anticonvulsants like sodium valproate .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.
  • DNA Interaction : It may interact with nucleic acids (DNA/RNA), disrupting cellular processes essential for proliferation.
  • Biochemical Pathways : The compound influences various biochemical pathways associated with inflammation and cell signaling .

Case Studies

Several studies have investigated the biological activities of benzothiazole derivatives:

  • Antibacterial Study : A recent study synthesized triazoles derived from benzothiazoles that exhibited enhanced antimicrobial activity compared to standard antibiotics like ciprofloxacin .
  • Anticancer Research : Another research effort focused on modifying the C-6 position of benzothiazoles to improve their antitumor efficacy against different cancer cell lines. The findings indicated that specific substitutions significantly increased the selectivity towards cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

1,3-benzothiazole-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQVUZRWHRIRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480488
Record name 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55439-73-1
Record name 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, benzothiazole-6-carboxylic acid (1.014 g, 5.6 mmol) was dissolved in methylene chloride (25 mL). Five drops of N,N-dimethylforamide was added. Oxalyl chloride (0.5 mL, 5.6 mmol) was slowly added. After 2 hrs, the reaction was heated to 30° C. for 16 hrs. The reaction was concentrated in vacuo to yield benzothiazole-6-carbonyl chloride (1.665 g, quant., light yellow powder)
Quantity
1.014 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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